5-Methoxy-1,2-dimethyl-1H-indene

Physicochemical profiling Chromatography Lead optimization

5-Methoxy-1,2-dimethyl-1H-indene (CAS 646507-63-3, molecular formula C₁₂H₁₄O, MW 174.24 g/mol) is a synthetic functionalized indene featuring a 5-methoxy substituent on the aromatic ring and methyl groups at the 1- and 2-positions of the cyclopentadiene ring. The compound belongs to the privileged indene scaffold class, which is widely recognized in medicinal chemistry and drug discovery for its presence in biologically active molecules.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 646507-63-3
Cat. No. B12605953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2-dimethyl-1H-indene
CAS646507-63-3
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1C(=CC2=C1C=CC(=C2)OC)C
InChIInChI=1S/C12H14O/c1-8-6-10-7-11(13-3)4-5-12(10)9(8)2/h4-7,9H,1-3H3
InChIKeyHZCJGUQIXNBELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,2-dimethyl-1H-indene (CAS 646507-63-3): A Differentiated Functionalized Indene Building Block for Pharmaceutical and Organometallic Research


5-Methoxy-1,2-dimethyl-1H-indene (CAS 646507-63-3, molecular formula C₁₂H₁₄O, MW 174.24 g/mol) is a synthetic functionalized indene featuring a 5-methoxy substituent on the aromatic ring and methyl groups at the 1- and 2-positions of the cyclopentadiene ring. [1] The compound belongs to the privileged indene scaffold class, which is widely recognized in medicinal chemistry and drug discovery for its presence in biologically active molecules. It is commercially supplied as a high-purity chemical building block (typically ≥95%) for research use, serving as a critical intermediate for synthesizing complex molecules in pharmaceutical research as well as a ligand precursor for ansa-metallocene catalysts.

Why Generic Indene Substitution Fails: Differentiated Physicochemical and Synthetic Properties of 5-Methoxy-1,2-dimethyl-1H-indene


In-class indene compounds cannot be freely interchanged for 5-Methoxy-1,2-dimethyl-1H-indene due to three quantifiable differentiators. First, the compound possesses a Computed LogP (XLogP3) of 2.9 and a Topological Polar Surface Area (TPSA) of 9.2 Ų, which confer a polarity profile distinct from non-methoxylated analogs such as 1,2-dimethyl-1H-indene (XLogP3 = 3.0, TPSA = 0 Ų). [1] Second, the presence of the 5-methoxy group introduces a hydrogen bond acceptor, altering solubility, chromatographic behavior, and potential target interactions relative to des-methoxy comparators. [1] Third, the specific 1,2-dimethyl-5-methoxy substitution pattern dictates regioselectivity in subsequent synthetic transformations (e.g., metallocene complexation, electrophilic aromatic substitution) that cannot be replicated by 1,2-dimethyl-1H-indene or 5-methoxy-1H-indene alone. [2] These properties directly impact reproducibility in multi-step synthesis and screening campaigns.

Quantitative Differentiation Evidence: 5-Methoxy-1,2-dimethyl-1H-indene vs. Closest Structural Analogs


Increased Topological Polar Surface Area (TPSA) vs. 1,2-Dimethyl-1H-indene Enables Differential Chromatographic and Solubility Profiling

5-Methoxy-1,2-dimethyl-1H-indene exhibits a TPSA of 9.2 Ų, whereas its closest non-methoxylated analog 1,2-dimethyl-1H-indene (CAS 70063-93-3) has a TPSA of 0 Ų. [1] This difference arises exclusively from the 5-methoxy oxygen atom and directly impacts reverse-phase HPLC retention, aqueous solubility, and the compound's capacity to act as a hydrogen bond acceptor in biological target interactions. A TPSA > 0 Ų classifies 5-methoxy-1,2-dimethyl-1H-indene as possessing a measurable polar character absent in the des-methoxy analog, which is a critical consideration for library design, fragment-based screening, and ADME property prediction. [2]

Physicochemical profiling Chromatography Lead optimization

Computed LogP (XLogP3) Comparison Reveals Modestly Reduced Lipophilicity vs. Non-Methoxylated Analog

The computed octanol-water partition coefficient (XLogP3) for 5-Methoxy-1,2-dimethyl-1H-indene is 2.9, compared to 3.0 for 1,2-dimethyl-1H-indene (PubChem CID 53429003). [1] This -0.1 log unit reduction reflects the electron-withdrawing and polar character introduced by the 5-methoxy substituent. While modest in absolute terms, this difference is meaningful within the Lipinski Rule of Five framework (LogP ≤ 5 threshold) and can influence membrane permeability predictions and binding free energy calculations in structure-based drug design. [2]

Lipophilicity ADME Drug-likeness

Hydrogen Bond Acceptor Count Differentiation Enables Targeted Molecular Recognition vs. Des-Methoxy Indene Analogs

5-Methoxy-1,2-dimethyl-1H-indene possesses one hydrogen bond acceptor (HBA) atom (the methoxy oxygen), while 1,2-dimethyl-1H-indene has zero HBA. [1] This single HBA is sufficient to establish key interactions in pharmacophore models—for example, the 5-methoxy-1,2-dimethylindole-dione scaffold (structurally related via the 5-methoxy-1,2-dimethyl substitution pattern) forms critical hydrogen bonds within the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), as demonstrated by the irreversible inhibitor ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione). [2] The absence of this HBA in des-methoxy indenes eliminates this molecular recognition capacity entirely.

Hydrogen bonding Molecular recognition Pharmacophore design

5-Methoxyindene Scaffold Demonstrates Exceptional CYP11B2 Selectivity in Class-Level SAR—A Template for Selective Inhibitor Development

In a systematic SAR study of heteroaryl-substituted indenes published by Voets et al. (2006, J. Med. Chem.), a 5-methoxyindene derivative (compound 3: 3-(6-methoxy-1H-inden-2-yl)pyridine) demonstrated the highest CYP11B2 selectivity in the series with an IC₅₀ of 4 nM against CYP11B2 and an IC₅₀ of 5,684 nM against the closely related CYP11B1, yielding a selectivity factor of 1,421-fold. [1] The compound also exhibited only marginal inhibition of human CYP3A4 and CYP2D6. [1] This selectivity is scaffold-dependent: the 6-methoxy regioisomer analog influenced both potency and selectivity outcomes through altered hydrogen bonding and steric interactions. 5-Methoxy-1,2-dimethyl-1H-indene shares the 5-methoxyindene core scaffold and therefore represents a structurally privileged entry point for designing CYP11B2-selective inhibitors for congestive heart failure and myocardial fibrosis indications. [2]

CYP11B2 inhibition Aldosterone synthase Selectivity profiling Cardiovascular drug discovery

1,2-Dimethyl Substitution Locks the Indene Double Bond Regiochemistry—A Critical Control Element for Organometallic Complexation

The 1,2-dimethyl substitution pattern on 5-Methoxy-1,2-dimethyl-1H-indene defines a specific and non-interchangeable regiochemistry. In contrast to 1,1-dimethylindene (which can isomerize upon deprotonation to yield mixtures of 1,2- and 1,3-dimethyl isomers), the 1,2-disubstitution pattern in the target compound locks the double bond at the 2,3-position of the indene framework. [1] This locked regiochemistry is critical for the stereochemical fidelity of ansa-metallocene catalyst precursors: patents for substituted indene synthesis explicitly identify 2,3,4,5,6,7-substituted indenes as essential intermediates for ansa-metallocene formation, where the regiochemistry of the indenyl ligand directly governs catalyst stereoselectivity in olefin polymerization. [2] Unsubstituted or monomethyl indenes lack this level of regiochemical control.

Organometallic chemistry Metallocene catalysts Ligand design

Molecular Weight Distinction Enables Straightforward Purity Verification by LC-MS vs. Saturated Indane Analogs

5-Methoxy-1,2-dimethyl-1H-indene has a monoisotopic mass of 174.1045 Da (C₁₂H₁₄O), distinguishing it from the saturated analog 5-Methoxy-1,1-dimethylindane (C₁₂H₁₆O, MW = 176.25 g/mol, typically supplied at 95% purity) by 2.0 Da. [1] This mass difference arises from the double bond present in the indene (vs. the fully saturated indane) and provides a clear MS signal separation. In preparative synthesis, contamination of indene with the corresponding indane (from catalytic hydrogenation side reactions) can be rapidly detected by LC-MS, with the 2.0 Da mass shift enabling unambiguous purity assessment of the target indene building block.

Analytical chemistry Quality control LC-MS

Recommended Application Scenarios for 5-Methoxy-1,2-dimethyl-1H-indene Based on Differentiated Evidence


Medicinal Chemistry: CYP11B2 (Aldosterone Synthase) Inhibitor Lead Optimization Programs

5-Methoxy-1,2-dimethyl-1H-indene serves as a starting scaffold for synthesizing CYP11B2-selective inhibitors, building on the 5-methoxyindene class-level SAR demonstrating 1,421-fold selectivity over CYP11B1. [1] Researchers developing therapeutics for congestive heart failure and myocardial fibrosis can use this building block to introduce the 5-methoxyindene core into heteroaryl-substituted analogs, exploiting the scaffold's documented low off-target CYP3A4/CYP2D6 inhibition profile. [1]

Organometallic Chemistry: Synthesis of Regiochemically Defined ansa-Metallocene Catalyst Precursors

The locked 1,2-dimethyl substitution pattern prevents double bond isomerization upon deprotonation, providing a single regioisomeric indenyl ligand for ansa-metallocene complexation. [2] This is critical for catalyst development programs requiring stereochemical fidelity in olefin polymerization. The 5-methoxy group further enables electronic tuning of the resulting metallocene catalyst, as heteroatom-substituted bis(indenyl)metallocenes exhibit altered catalytic activity and polymer properties compared to unsubstituted analogs. [3]

Chemical Biology: NQO1 (NAD(P)H:Quinone Oxidoreductase 1) Probe Development

The 5-methoxy-1,2-dimethyl substitution pattern is conserved in the potent NQO1 irreversible inhibitor ES936, where the methoxy group contributes to target binding affinity. [4] 5-Methoxy-1,2-dimethyl-1H-indene serves as a synthetic intermediate for preparing structurally related NQO1 probes, enabling structure-activity relationship studies around this cancer-relevant target. [4]

Analytical and Quality Control: LC-MS-Based Identity and Purity Verification

The monoisotopic mass of 174.1045 Da and the non-zero TPSA of 9.2 Ų provide measurable analytical differentiation from the saturated indane analog (176.25 Da) and des-methoxy indene (0 Ų TPSA), respectively. [5] Procurement and QC laboratories can exploit these properties for rapid identity confirmation and purity assessment upon receipt of commercial batches, using standard RP-HPLC and LC-MS workflows. [5]

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